

# Foretinib (GSK1363089): A Technical Whitepaper on its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Foretinib*

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## Abstract

**Foretinib** (GSK1363089, also known as XL880) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2). [1][2] Developed by Exelixis and GlaxoSmithKline, **Foretinib** has been investigated in numerous preclinical and clinical studies for its potential as a cancer therapeutic.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of **Foretinib**, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways. While showing promise in early trials, its development appears to have been discontinued.[2]

## Introduction: The Rationale for Targeting c-Met and VEGFR-2

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met axis is implicated in the pathogenesis and progression of numerous human cancers.[3] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The dual inhibition of both c-Met and VEGFR-2

signaling pathways presents a compelling therapeutic strategy to simultaneously target tumor cell proliferation and the tumor microenvironment. **Foretinib** was designed to achieve this dual inhibition.

## Discovery and Chemical Synthesis

**Foretinib** was discovered by Exelixis as a potent inhibitor of c-Met and VEGFR-2.[2] The chemical synthesis of **Foretinib** and its analogs has been a subject of medicinal chemistry studies aimed at optimizing its potency and pharmacokinetic properties. While specific, detailed synthetic routes are often proprietary, the general synthesis involves the construction of the core quinoline scaffold followed by the addition of the substituted phenoxy and cyclopropane-1,1-dicarboxamide moieties.[5]

## Structure-Activity Relationship (SAR)

The molecular architecture of **Foretinib** features a central quinoline core.[5] The methoxy and morpholin-propoxy substitutions on the quinoline ring are crucial for its activity. The fluorinated phenyl groups and the cyclopropane-1,1-dicarboxamide linker play a significant role in binding to the ATP-binding pockets of c-Met and VEGFR-2.[5] Computational modeling and SAR studies of **Foretinib** and related compounds have provided insights into the key structural features required for potent and selective inhibition of these kinases.

## Mechanism of Action

**Foretinib** is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR-2.[4] By binding to the ATP-binding pocket of these receptors, **Foretinib** prevents their autophosphorylation and subsequent activation of downstream signaling cascades.

## Inhibition of c-Met Signaling

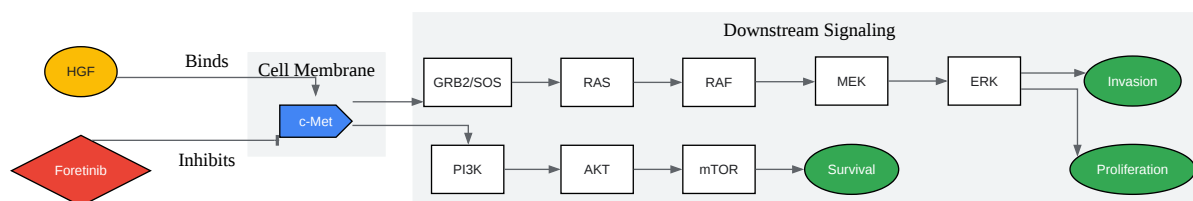
Activation of c-Met by HGF leads to the recruitment and phosphorylation of downstream signaling molecules, including Gab1, GRB2, and PI3K, which in turn activate the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and motility. **Foretinib** effectively blocks HGF-induced c-Met phosphorylation and downstream signaling.

## Inhibition of VEGFR-2 Signaling

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the PLC $\gamma$ -PKC-MAPK and PI3K-Akt pathways. These pathways are essential for endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. **Foretinib** inhibits VEGF-induced VEGFR-2 phosphorylation and downstream signaling, thereby impeding the formation of new blood vessels that supply tumors.

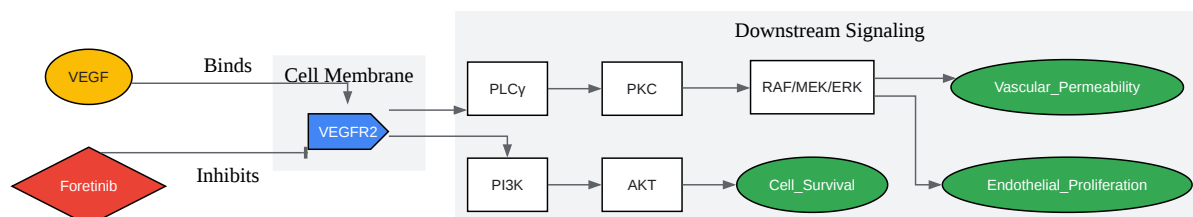
## Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by **Foretinib**.



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Caption: c-Met Signaling Pathway and Inhibition by **Foretinib**.



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Caption: VEGFR-2 Signaling Pathway and Inhibition by **Foretinib**.

## Preclinical Development

**Foretinib** has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models.

## In Vitro Efficacy

**Foretinib** has shown potent inhibitory activity against c-Met and VEGFR-2 in enzymatic assays and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Parameter	c-Met	VEGFR-2 (KDR)	Cell Line	Assay Type	Result	Reference
IC50	0.4 nM	0.9 nM	-	Kinase Assay	-	[6]
IC50	3 nM	7 nM	-	Kinase Assay	-	[7]
Cell Viability	-	-	Gastric Cancer Cell Lines	MTT Assay	Inhibition observed	[8]
Cell Viability	-	-	Ovarian Cancer Cell Lines	MTT Assay	Inhibition observed	[9]
Apoptosis	-	-	Ovarian Cancer Cell Lines	FACS, PARP cleavage	Induction of apoptosis	[9]
Cell Cycle	-	-	Ovarian Cancer Cell Lines	FACS	G2/M arrest	[9]

## In Vivo Efficacy

In vivo studies using xenograft models have shown that oral administration of **Foretinib** leads to significant tumor growth inhibition and regression.

Cancer Model	Dosing Schedule	Tumor Growth Inhibition	Reference
Ovarian Cancer Xenograft (SKOV3ip1)	30 mg/kg, oral, daily	86% inhibition of tumor weight	[9]
Ovarian Cancer Xenograft (HeyA8)	30 mg/kg, oral, daily	71% inhibition of tumor weight	[9]
Gastric Cancer Xenograft (MKN-45)	6 or 10 mg/kg, oral, daily for 21 days	Significant inhibition	[9]
Triple-Negative Breast Cancer Xenograft (MDA-MB-231)	15 or 50 mg/kg/day, oral, for 18 days	Dose-dependent inhibition	[3]

## Clinical Development

**Foretinib** has been evaluated in several Phase I and Phase II clinical trials across various solid tumors.

### Phase I Studies

Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of **Foretinib**. In a first-in-human study, the MTD was determined to be 240 mg administered orally for 5 consecutive days every 14 days.[6] Dose-limiting toxicities included elevations in aspartate aminotransferase and lipase.[6]

### Phase II Studies

Phase II trials have evaluated the efficacy of **Foretinib** in different cancer types.

Trial Identifier	Cancer Type	Dosing Schedule	Key Findings	Reference
NCT00725712	Metastatic Gastric Cancer	240 mg/day for 5 days every 2 weeks OR 80 mg/day continuous	Limited single-agent activity. Stable disease was the best response.	<a href="#">[10]</a>
-	Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma	240 mg for 5 days every 14 days	Modest activity, with stable disease being the best response.	<a href="#">[7]</a>
-	Papillary Renal Cell Carcinoma	-	Showed anti-tumor activity.	<a href="#">[11]</a>

## Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of **Foretinib**.

### Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **Foretinib** against c-Met and VEGFR-2 kinases.

Protocol:

- Recombinant human c-Met or VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
- Foretinib** at various concentrations is added to the reaction mixture.
- The reaction is allowed to proceed at 30°C for a specified time (e.g., 30-60 minutes).
- The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in

an ELISA-based format.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

## Cell Viability (MTT) Assay

Objective: To assess the effect of **Foretinib** on the proliferation and viability of cancer cells.

Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with various concentrations of **Foretinib** or vehicle control for a specified duration (e.g., 72 hours).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
- The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the vehicle-treated control.[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of **Foretinib**.

Protocol:

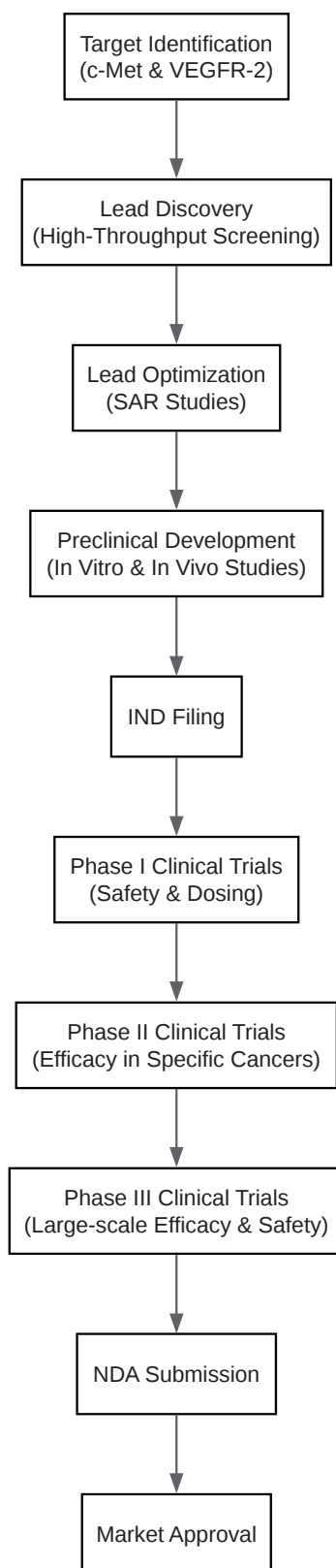
- Human cancer cells (e.g., 1-10 x 10<sup>6</sup> cells) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Mice are randomized into treatment and control groups.

- **Foretinib** is administered orally at specified doses and schedules. The control group receives the vehicle.
- Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width<sup>2</sup>)/2).
- Body weight and general health of the mice are monitored throughout the study.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[\[10\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Logical Workflow of Foretinib Development

The following diagram illustrates the general workflow of the discovery and development process of **Foretinib**.





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Caption: A Generalized Workflow for the Discovery and Development of **Foretinib**.

## Conclusion

**Foretinib** is a potent dual inhibitor of c-Met and VEGFR-2 that has demonstrated significant anti-tumor activity in a variety of preclinical models. Its mechanism of action, targeting both tumor cell proliferation and angiogenesis, provides a strong rationale for its clinical investigation. While early-phase clinical trials have shown some evidence of activity, particularly in certain cancer types like papillary renal cell carcinoma, its development has faced challenges, and as of late 2015, it appears to have been discontinued.<sup>[2]</sup> Nevertheless, the story of **Foretinib**'s discovery and development provides valuable insights for researchers and drug development professionals in the field of oncology, highlighting the complexities of translating promising preclinical findings into successful clinical therapies. The comprehensive data and methodologies presented in this technical guide serve as a valuable resource for the scientific community.

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- To cite this document: BenchChem. [Foretinib (GSK1363089): A Technical Whitepaper on its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7856092#discovery-and-development-of-foretinib-gsk1363089]

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